Welcome to the BenchChem Online Store!
molecular formula C12H15BrO2 B8290955 6-Bromo-1-(4-hydroxyphenyl)-1-hexanone

6-Bromo-1-(4-hydroxyphenyl)-1-hexanone

Cat. No. B8290955
M. Wt: 271.15 g/mol
InChI Key: MUSYWXAUDRCNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05864039

Procedure details

Phenol (0.88 g), 6-bromohexanoyl chloride (2.0 g) and aluminum chloride (1.4 g) were reacted and treated in the same manner as in Preparation Example 105 to give 0.51 g of 6-bromo-1-(4-hydroxyphenyl)-1-hexanone.
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14](Cl)=[O:15].[Cl-].[Al+3].[Cl-].[Cl-]>>[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)=[O:15] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
2 g
Type
reactant
Smiles
BrCCCCCC(=O)Cl
Name
Quantity
1.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated in the same manner as in Preparation Example 105

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCC(=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: CALCULATEDPERCENTYIELD 20.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.